molecular formula C10H17NO3 B8202115 Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8202115
M. Wt: 199.25 g/mol
InChI Key: OPKRTCCJBWHLAU-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate: is a complex organic compound characterized by its unique structure, which includes a pyrrolizine ring system with a hydroxymethyl group and a carboxylate ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrolizine derivatives and appropriate alcohols.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrrolizine ring, introduction of the hydroxymethyl group, and esterification to form the carboxylate ester.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and production facilities.

  • Purification: Purification steps are crucial to remove impurities and by-products, ensuring the final product meets quality standards.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce alcohols and amines.

  • Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxymethyl group and the carboxylate ester functional group play crucial roles in its interactions with biological molecules, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(hydroxymethyl)benzoate: This compound shares a similar hydroxymethyl group but has a different core structure.

  • Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: This compound lacks the hydroxymethyl group, resulting in different chemical properties.

Uniqueness: Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its combination of the pyrrolizine ring system and the hydroxymethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKRTCCJBWHLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1C(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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